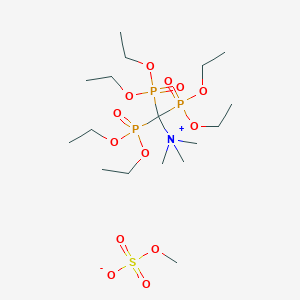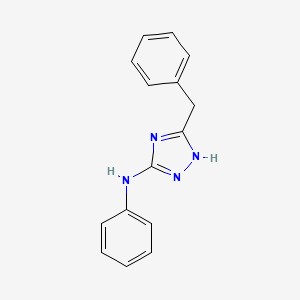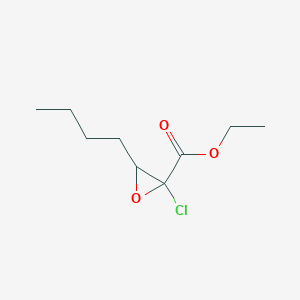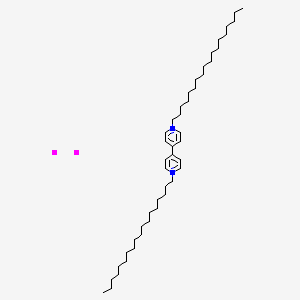
1,1'-Dioctadecyl-4,4'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide is a quaternary ammonium compound with a bipyridinium core and long octadecyl chains. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide typically involves the quaternization of 4,4’-bipyridine with octadecyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized to form radical cations, which are useful in redox chemistry.
Reduction: Reduction of the bipyridinium core can lead to the formation of neutral bipyridine derivatives.
Substitution: The long alkyl chains can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecular architectures and as a redox-active material in electrochemical studies.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane interactions and as a component in liposome formulations.
Industry: The compound is used in the formulation of surfactants and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets through its bipyridinium core and long alkyl chains. The bipyridinium core can participate in redox reactions, while the alkyl chains facilitate interactions with hydrophobic environments, such as lipid bilayers. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide can be compared with other similar compounds, such as:
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure but with bromide counterions instead of iodide.
Methyl viologen dichloride: A shorter alkyl chain and different counterions, leading to different physicochemical properties.
Ethyl viologen dibromide: Another viologen derivative with ethyl chains and bromide counterions.
The uniqueness of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide lies in its long octadecyl chains, which impart distinct amphiphilic properties and enhance its interactions with hydrophobic environments.
Properties
CAS No. |
102932-16-1 |
|---|---|
Molecular Formula |
C46H82I2N2 |
Molecular Weight |
917.0 g/mol |
IUPAC Name |
1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C46H82N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h35-38,41-44H,3-34,39-40H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
NTRQMJNUGPLDJS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
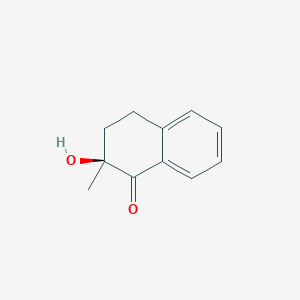


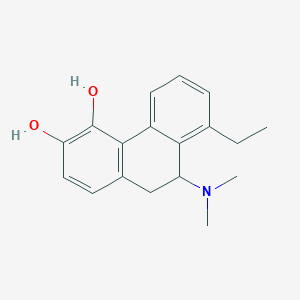


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
